molecular formula C23H23NO8 B11129791 Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11129791
M. Wt: 441.4 g/mol
InChI Key: XOWPYAOGKCCZHK-UHFFFAOYSA-N
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Description

Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted at the 4-position with a 3-methoxy-4-(2-furylcarbonyloxy)phenyl group. The 3,5-positions of the DHP ring are esterified with methyl groups, while the 2,6-positions are methylated. This structural complexity confers unique physicochemical and pharmacological properties. DHPs are renowned for their calcium channel antagonist activity, but substitutions on the phenyl ring and ester groups modulate target specificity and potency .

Properties

Molecular Formula

C23H23NO8

Molecular Weight

441.4 g/mol

IUPAC Name

dimethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H23NO8/c1-12-18(22(26)29-4)20(19(13(2)24-12)23(27)30-5)14-8-9-15(17(11-14)28-3)32-21(25)16-7-6-10-31-16/h6-11,20,24H,1-5H3

InChI Key

XOWPYAOGKCCZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Initial condensation :

    • Vinyl acetate-beta propyl ester (1.2 equiv)

    • 4-[(2-Furylcarbonyl)oxy]-3-methoxybenzaldehyde (1.0 equiv)

    • Dimethyl acetoacetate (2.5 equiv)

    • Solvent : tert-Butyl alcohol

    • Catalyst : Ammonium acetate (2.0 equiv)

    • Conditions : Reflux, 12 hours.

  • In situ cyclization :

    • Temperature maintained at 80°C

    • Gradual addition of acetic acid to stabilize the dihydropyridine ring.

Yield : 40–50% with >90% purity by HPLC.

Green Chemistry Innovations

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (20–40 kHz) accelerates the Hantzsch reaction by enhancing mass transfer and reducing activation energy. Key modifications include:

  • Solvent : Ionic liquids (e.g., [bmim]BF₄) replacing volatile organic compounds

  • Reaction time : 2 hours vs. 12–24 hours thermally

  • Yield improvement : 50–55% with reduced byproducts.

Mechanistic Advantage : Cavitation bubbles generated by ultrasound promote rapid mixing and intermediate stabilization.

Comparative Analysis of Methodologies

Parameter Traditional Multi-Step One-Pot Ultrasound
Total Steps311
Reaction Time (h)24–36122
Yield (%)35–4540–5050–55
Purity (%)85–90>9092–95
Solvent ToxicityHigh (methanol)Moderate (t-BuOH)Low (ionic liquid)

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky 4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl group impedes cyclization. Solutions include:

  • Temperature gradients : Slow heating (2°C/min) to 80°C prevents premature decomposition.

  • Catalytic additives : 5 mol% Yb(OTf)₃ improves ring closure efficiency.

Byproduct Formation

Common impurities include:

  • Dehydrated pyridine derivatives : Controlled via inert atmosphere (N₂/Ar).

  • Ester hydrolysis products : Maintain reaction pH 6–7 with buffer systems .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a broader class of DHPs with diverse pharmacological activities. Below is a comparative analysis of its structural analogues and their biological activities:

Compound Substituents (4-Position) Ester Groups (3,5-Positions) Key Biological Activity Reference
Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 3-Methoxy-4-(2-furylcarbonyloxy)phenyl Methyl Not explicitly reported; predicted calcium channel modulation or CNS activity based on SAR
Diethyl 4-(3-(benzyloxy)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 3-Benzyloxyphenyl Ethyl Calcium channel antagonism (IC50: ~10⁻⁶–10⁻⁷ M)
Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 2-Chlorophenyl Methyl Inhibits TERT expression in pulmonary hypertension
Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-(4-Chlorophenyl)furan-2-yl Ethyl Structural analog with potential enhanced receptor binding
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Ethyl Anticancer and antimicrobial activities
5-Methyl 3-(3',4'-dimethoxybenzyl)-1,4-dihydro-2,6-dimethyl-5-(2'-trifluoromethyl)phenyl-3,5-pyridinedicarboxylate 2-Trifluoromethylphenyl Methyl/benzyl Antitubercular activity (moderate)

Key Findings:

Symmetrical diesters (e.g., diethyl) often exhibit optimal calcium channel antagonism, but asymmetrical substitutions (e.g., methyl/benzyl) may diversify pharmacological targets .

Phenyl Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance calcium channel blockade by stabilizing the DHP ring’s bioactive conformation . Methoxy groups (e.g., 3-methoxy in the target) increase lipophilicity and may improve blood-brain barrier penetration, as seen in anticonvulsant DHPs .

Biological Activity Trends :

  • Calcium channel antagonism is common in DHPs with 3-nitrophenyl or 3-pyridyl substituents (IC50 ~10⁻⁸–10⁻⁷ M) . The target compound’s furyl-methoxy substitution may shift activity toward anticonvulsant or anti-inflammatory pathways .
  • Compounds with bulky 4-substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit anticancer activity, suggesting the target’s furyl group could be explored in oncology .

Biological Activity

Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant data and case studies.

Structural Characteristics

This compound features a pyridine ring with dimethyl substitutions at the 2 and 6 positions, a methoxy group , and a furan moiety linked via an ester bond. The unique combination of these functional groups suggests potential for diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods highlight the complexity associated with producing such multifaceted compounds.

Pharmacological Properties

Research indicates that compounds similar to this compound often exhibit significant pharmacological activities. Notably:

  • Neuroprotective Effects : Studies have shown that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neuroprotection against oxidative stress in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties in various assays, suggesting its potential for reducing oxidative damage in cells .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique biological activity of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateSimilar pyridine coreAntioxidantLacks furan moiety
Methyl 1-(2-furyl)-1H-pyrrole-2-carboxylateFuran ring presentAnticancerDifferent core structure
2-MethoxycarbonylpyridinePyridine with methoxy groupAntimicrobialSimpler structure

The unique combination of functional groups in this compound potentially enhances its biological activity compared to these similar compounds .

Case Studies

In a study focusing on neuroprotective agents for Alzheimer's disease, a related compound exhibited significant inhibition of AChE with an IC50 value of 1.8 μM and demonstrated neuroprotection against hydrogen peroxide-induced cytotoxicity . This highlights the therapeutic potential of compounds within this structural class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions involving Hantzsch dihydropyridine synthesis. Key steps include:

  • Step 1 : Condensation of substituted β-keto esters with ammonium acetate and aldehydes to form the dihydropyridine core .
  • Step 2 : Functionalization of the phenyl ring via esterification with 2-furoyl chloride under anhydrous conditions (e.g., using DCM as solvent and DMAP as catalyst) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
    • Critical Parameters : Reaction temperature (60–80°C), stoichiometric control of acylating agents, and inert atmosphere to prevent oxidation of the dihydropyridine ring .

Q. How can the structure of this compound be rigorously characterized?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of substituents (e.g., methoxy vs. furoyloxy groups). Use single-crystal data collection at low temperature (100 K) and SHELX software for refinement .
  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to distinguish between diastereotopic methyl groups and aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Framework :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to positive controls like fluconazole .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ and selectivity indices .
  • Enzyme Inhibition : Docking studies targeting dihydropyridine-binding enzymes (e.g., L-type calcium channels) using AutoDock Vina .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-furylcarbonyloxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-withdrawing nature of the furoyl ester destabilizes the dihydropyridine ring, increasing susceptibility to oxidation. Steric hindrance from the furan ring may limit access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura) .
  • Experimental Design : Compare reaction yields and byproduct profiles with analogs lacking the furoyl group. Use DFT calculations (Gaussian 16) to map frontier molecular orbitals and predict regioselectivity .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Contradiction Analysis :

  • Issue : Some studies report rapid degradation in HCl (pH < 2), while others note stability in acetic acid.
  • Hypothesis : Protonation of the dihydropyridine nitrogen destabilizes the ring, but electron-donating groups (e.g., methoxy) may mitigate this.
  • Testing : Conduct pH-dependent stability studies (HPLC monitoring) in buffered solutions (pH 1–6). Compare degradation kinetics with methyl- and chloro-substituted analogs .

Q. What computational strategies optimize its pharmacokinetic properties while retaining bioactivity?

  • Methodology :

  • ADMET Prediction : Use SwissADME to calculate logP, solubility, and BBB permeability. Introduce polar groups (e.g., hydroxyl) to reduce logP while avoiding critical hydrogen bond donors .
  • QSAR Modeling : Train models on dihydropyridine derivatives with known IC₅₀ values against calcium channels. Prioritize substitutions at the 4-phenyl position for improved target affinity .

Q. How do crystal packing interactions affect its solid-state properties?

  • Structural Analysis :

  • Crystal Data : Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) from X-ray structures. Correlate with DSC/TGA data to predict melting points and hygroscopicity .
  • Table : Key crystallographic parameters for analogs :
CompoundSpace GroupZ-valueDensity (g/cm³)
Dimethyl 4-(3-hydroxyphenyl) analogP 121.342
Diethyl 4-(4-methoxyphenyl) analogP2₁/c41.291

Methodological Notes

  • Key References : Relied on crystallography ( ), synthetic protocols (3, 16), and computational frameworks (4, 19).
  • Data Gaps : Limited direct studies on the target compound; inferences drawn from structurally related dihydropyridines (14, 15).

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